molecular formula C8H18N2O B3024191 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine CAS No. 160687-47-8

2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine

Cat. No. B3024191
CAS RN: 160687-47-8
M. Wt: 158.24 g/mol
InChI Key: AUDLLYZCECVNGJ-UHFFFAOYSA-N
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Description

“2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are often used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main methods . The first method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This five-membered ring is non-planar and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule is also influenced by the pyrrolidine ring .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, can undergo various chemical reactions . For instance, they can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to synthesize 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines .

Scientific Research Applications

2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine has a number of applications in scientific research. It is used as a versatile intermediate in the synthesis of a variety of compounds, including drugs and other compounds used in the treatment of neurological disorders. It is also used in the synthesis of compounds used in the study of enzyme kinetics and in the synthesis of compounds used in the study of receptor-ligand interactions. In addition, this compound is used in the synthesis of compounds used in the study of enzyme-substrate interactions.

Advantages and Limitations for Lab Experiments

2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is a relatively inexpensive compound to synthesize, making it a cost-effective choice for use in lab experiments. Another advantage is that it is relatively stable, making it easy to store and use for long periods of time. One of the main limitations is that it is not soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine has a number of potential future directions for use in scientific research. One potential direction is the use of this compound in the synthesis of drugs for the treatment of neurological disorders. Another potential direction is the use of this compound in the synthesis of compounds used in the study of enzyme-substrate interactions. In addition, this compound could be used in the synthesis of compounds used in the study of receptor-ligand interactions, as well as in the synthesis of compounds used in the study of enzyme kinetics. Finally, this compound could be used in the synthesis of compounds used in the study of signal transduction pathways.

properties

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-3-7-11-8-6-10-4-1-2-5-10/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDLLYZCECVNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285015
Record name 2-[2-(1-Pyrrolidinyl)ethoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160687-47-8
Record name 2-[2-(1-Pyrrolidinyl)ethoxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160687-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(1-Pyrrolidinyl)ethoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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